Cas no 20074-79-7 (Diethyl 4-aminobenzylphosphonate)
Diethyl 4-aminobenzylphosphonate Chemical and Physical Properties
Names and Identifiers
-
- Diethyl 4-aminobenzylphosphonate
- 4-(diethoxyphosphorylmethyl)aniline
- 4-aminobenzylphosphonic acid diethyl ester
- Diethyl p-aminobenzylphosphonate
- diethyl-4-aminomethyl-phosphonate
- EINECS 243-504-8
- p-Aminobenzylphosphonic acid diethyl ester
- NSC84194
- NSC-84194
- MFCD00007913
- Phosphonic acid, p-aminobenzyl-, diethyl ester
- Phosphonic acid, [(4-aminophenyl)methyl]-, diethyl ester
- 20074-79-7
- diethyl [(4-aminophenyl)methyl]phosphonate
- diethyl 4-(amino)benzylphosphonate
- WLN: ZR D1PO&O2&O2
- AS-70712
- J-012994
- Phosphonic acid, ((4-aminophenyl)methyl)-, diethyl ester
- F16279
- AKOS015916672
- Diethyl (p-aminobenzyl)phosphonate
- (p-Aminobenzyl)phosphonic acid, diethyl ester
- Diethyl (4-aminobenzyl)phosphonate
- Phosphonic acid,p-[(4-aminophenyl)methyl]-,diethyl ester
- C11H18NO3P
- SCHEMBL479061
- NS00026514
- Phosphonic acid, P-[(4-aminophenyl)methyl]-, diethyl ester
- BRN 2941613
- DTXSID70173896
- 4-Amino benzyl diethyl phosphonate
- CHEMBL1818155
- FT-0637945
- 4-16-00-01131 (Beilstein Handbook Reference)
- Diethyl 4-aminobenzylphosphonate, 99%
- CS-0132412
- A814221
- NSC 84194
- diethyl(4-aminobenzyl)phosphonate
- diethyl (4-aminophenyl)methylphosphonate
- DB-045078
- DIethyl-4-AMINOBENZYLPHOSPHONATE
-
- MDL: MFCD00007913
- Inchi: 1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3
- InChI Key: ZVAYUUUQOCPZCZ-UHFFFAOYSA-N
- SMILES: P(CC1C=CC(=CC=1)N)(=O)(OCC)OCC
- BRN: 2941613
Computed Properties
- Exact Mass: 243.10200
- Monoisotopic Mass: 243.102
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 61.6A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.153
- Melting Point: 90-94 °C(lit.)
- Boiling Point: 383.3°Cat760mmHg
- Flash Point: 185.6°C
- Refractive Index: 1.521
- Water Partition Coefficient: Soluble in methylene chloride, acetone and benzene. Insoluble in water.
- PSA: 71.36000
- LogP: 3.61610
- Solubility: Not determined
Diethyl 4-aminobenzylphosphonate Security Information
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:10
- RTECS:SZ6480000
- Safety Term:S24/25
Diethyl 4-aminobenzylphosphonate Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Diethyl 4-aminobenzylphosphonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019139310-5g |
Diethyl 4-aminobenzylphosphonate |
20074-79-7 | 95% | 5g |
$550.44 | 2023-09-02 | |
| Alichem | A019139310-10g |
Diethyl 4-aminobenzylphosphonate |
20074-79-7 | 95% | 10g |
$849.66 | 2023-09-02 | |
| Alichem | A019139310-25g |
Diethyl 4-aminobenzylphosphonate |
20074-79-7 | 95% | 25g |
$1372.99 | 2023-09-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22279-5g |
Diethyl 4-aminobenzylphosphonate, 99% |
20074-79-7 | 99% | 5g |
¥883.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22279-25g |
Diethyl 4-aminobenzylphosphonate, 99% |
20074-79-7 | 99% | 25g |
¥4375.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22279-100g |
Diethyl 4-aminobenzylphosphonate, 99% |
20074-79-7 | 99% | 100g |
¥13620.00 | 2023-03-01 | |
| TRC | D443190-1g |
Diethyl 4-Aminobenzylphosphonate |
20074-79-7 | 1g |
$110.00 | 2023-05-18 | ||
| TRC | D443190-2.5g |
Diethyl 4-Aminobenzylphosphonate |
20074-79-7 | 2.5g |
$207.00 | 2023-05-18 | ||
| TRC | D443190-5g |
Diethyl 4-Aminobenzylphosphonate |
20074-79-7 | 5g |
$385.00 | 2023-05-18 | ||
| TRC | D443190-10g |
Diethyl 4-Aminobenzylphosphonate |
20074-79-7 | 10g |
$620.00 | 2023-05-18 |
Diethyl 4-aminobenzylphosphonate Suppliers
Diethyl 4-aminobenzylphosphonate Related Literature
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Olivier Clot,Don Selmarten,Michael J. McNevin J. Mater. Chem. 2005 15 4934
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S. Sch?nweiz,S. Knoll,M. Anjass,M. Braumüller,S. Rau,C. Streb Dalton Trans. 2016 45 16121
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Yan-Cheng Yu,Wen-Bin Kuang,Ri-Zhen Huang,Yi-Lin Fang,Ye Zhang,Zhen-Feng Chen,Xian-Li Ma Med. Chem. Commun. 2017 8 1158
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4. Convergent synthesis and properties of photoactivable NADPH mimics targeting nitric oxide synthasesN.-H. Nguyen,N. Bogliotti,R. Chennoufi,E. Henry,P. Tauc,E. Salas,L. J. Roman,A. Slama-Schwok,E. Deprez,J. Xie Org. Biomol. Chem. 2016 14 9519
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A 2015 3 14585
Additional information on Diethyl 4-aminobenzylphosphonate
Professional Introduction to Diethyl 4-aminobenzylphosphonate (CAS No. 20074-79-7)
Diethyl 4-aminobenzylphosphonate, with the chemical formula C10H14N2O3P and CAS number 20074-79-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of phosphonates, which are known for their diverse applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The structure of Diethyl 4-aminobenzylphosphonate features a benzyl group attached to an amino group, which is further linked to a phosphonate moiety. This unique structural arrangement makes it a versatile intermediate in organic synthesis, enabling its use in the preparation of more complex molecules. The presence of both amino and phosphonate functional groups provides multiple sites for chemical modification, making it a valuable building block for drug discovery and development.
In recent years, there has been a growing interest in phosphonate derivatives due to their potential biological activities. Phosphonates have been shown to exhibit inhibitory effects on various enzymes and have been explored as antiviral, antibacterial, and anticancer agents. The benzylamine moiety in Diethyl 4-aminobenzylphosphonate adds an additional layer of functionality, allowing for further derivatization to tailor its pharmacological properties.
One of the most compelling aspects of Diethyl 4-aminobenzylphosphonate is its role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in many biological processes, including inflammation and cancer progression. By inhibiting specific proteases, phosphonate-based compounds can modulate these processes and potentially lead to new therapeutic strategies. Recent studies have demonstrated the efficacy of phosphonate derivatives in targeting matrix metalloproteinases (MMPs), which are involved in tissue degradation and cancer metastasis.
The pharmacological potential of Diethyl 4-aminobenzylphosphonate has also been explored in the context of neurodegenerative diseases. For instance, phosphonate derivatives have shown promise as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The benzylamine group in this compound can be modified to enhance its binding affinity and selectivity for target enzymes, making it a promising candidate for further development.
In addition to its applications in drug development, Diethyl 4-aminobenzylphosphonate has found utility in materials science. Phosphonates are known for their ability to form stable complexes with metals, which has led to their use as chelating agents and corrosion inhibitors. The unique structural features of this compound make it particularly effective in these applications, where precise control over metal coordination is essential.
The synthesis of Diethyl 4-aminobenzylphosphonate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the reaction of 4-aminobenzaldehyde with diethyl phosphite under basic conditions, followed by purification steps such as recrystallization or column chromatography. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.
The safety profile of Diethyl 4-aminobenzylphosphonate is another critical consideration. While phosphonates are generally well-tolerated, their biological activity necessitates rigorous testing to assess potential side effects. Preclinical studies have been conducted to evaluate the toxicity and pharmacokinetic properties of this compound, providing valuable insights into its safe use in therapeutic contexts.
The future prospects for Diethyl 4-aminobenzylphosphonate are promising, with ongoing research exploring its potential applications in various fields. As our understanding of molecular interactions continues to evolve, new derivatives and analogs of this compound are likely to be developed, further expanding its utility in medicine and materials science. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in realizing these advancements.
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